molecular formula C12H18N2S B373902 1-Butyl-3-(4-methylphenyl)thiourea

1-Butyl-3-(4-methylphenyl)thiourea

Cat. No.: B373902
M. Wt: 222.35g/mol
InChI Key: UPUIDLUKVYYLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(4-methylphenyl)thiourea is a thiourea derivative characterized by a butyl group at the N1 position and a 4-methylphenyl group at the N3 position. Thioureas are sulfur-containing compounds with the general formula R1R2N–C(S)–NR3R4, where substituents influence their chemical, physical, and biological properties. For example, 1-butyl-3-(2-phenylquinazolin-4-yl)thiourea (7a) was synthesized by reacting an isothiocyanate intermediate with butylamine in acetone, yielding a 45% product .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35g/mol

IUPAC Name

1-butyl-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C12H18N2S/c1-3-4-9-13-12(15)14-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)

InChI Key

UPUIDLUKVYYLMY-UHFFFAOYSA-N

SMILES

CCCCNC(=S)NC1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Thiourea derivatives exhibit planar or near-planar geometries due to conjugation across the C=S and C–N bonds. Key structural parameters include:

Compound Name Substituents (R1, R3) Dihedral Angle (°) Hydrogen Bonding (N–H···S) R Factor Reference
1-Butyl-3-(4-methylphenyl)thiourea Butyl, 4-methylphenyl Not reported Likely present
1-Benzylideneamino-3-(4-methylphenyl)thiourea Benzylideneamino, 4-methylphenyl 64.42 Yes (dimer formation) 0.041
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl, 4-hydroxyphenyl Syn–anti configuration Yes
1-Benzoyl-3-(4-n-butylphenyl)thiourea Benzoyl, 4-n-butylphenyl Not reported Yes
  • Key Observations :
    • The dihedral angle between substituents (e.g., 64.42° in ) affects molecular packing and crystallinity.
    • Hydrogen bonding via N–H···S is ubiquitous, driving dimerization or chain formation in crystals .

Software and Analytical Techniques

Crystallographic studies rely on tools like SHELX (SHELXS97/SHELXL97) for structure refinement . For example, the R factor of 0.041 in indicates high precision in structural determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.